ORYZANOL
Overview
Description
ORYZANOL, also known as Gamma-oryzanol, is a group of chemicals found in rice bran oil. It is also found in wheat bran and some fruits and vegetables . It is composed of a mixture of ferulic acid esters of phytosterols and triterpenoids, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate .
Synthesis Analysis
This compound is obtained from rice bran oil, which is extracted from the byproduct of rice milling . The most efficient way to extract rice bran oil is through superficial fluid extraction technology .Molecular Structure Analysis
The molecular formula of this compound is C40H58O4 . It is a white crystalline powder . It is insoluble in water but slightly soluble in diethyl ether and n-heptane .Chemical Reactions Analysis
This compound is a mixture of phytosteryl ferulates of ferulic acid esterified with phytosterols, including sterols (campesterol, sitosterol, and stigmasterol) and triterpene alcohols (cycloartenol and 24-methylenecycloartenol) .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It is insoluble in water but slightly soluble in diethyl ether and n-heptane . Its melting point is 137.5-138.5 °C .Scientific Research Applications
Antioxidant and Metabolic Disorder Management : Oryzanol exhibits strong antioxidant activity and plays a role in managing metabolic disorders, including improving insulin activity, cholesterol metabolism, and reducing chronic inflammation, which are crucial in conditions like obesity and diabetes (Minatel et al., 2016).
Regulation of Antioxidant and Oxidative Stress Genes : In stressed rats, this compound was found to regulate genes related to oxidative stress and antioxidant activity, suggesting its potential in mitigating oxidative damage (Ismail et al., 2010).
Neuroprotection and Cognitive Improvement : Gamma-oryzanol has shown promise in preventing brain inflammation and cognitive impairment. It upregulates antioxidant enzymes in the brain, indicating its potential in neuroprotective applications (Mastinu et al., 2019).
Protection Against Hepatic Injury : this compound has demonstrated protective effects against hepatic ischemia reperfusion injury by modulating oxidative stress and reducing inflammation (Du et al., 2021).
Potential in Treating Obesity and Diabetes : Research has shown that γ-oryzanol can significantly improve metabolic disorders in obese-diabetic mice, suggesting its potential in treating obesity and diabetes-related conditions (Kozuka et al., 2017).
Anti-Inflammatory Effects in Eye Diseases : this compound has demonstrated anti-inflammatory and antioxidative stress effects in glaucomatous rabbits, suggesting its application in treating ocular conditions (Panchal et al., 2017).
Impact on Liver and Inflammation in High Fat Diet-Induced Obesity : this compound modifies gene expression related to lipid metabolism and inflammation in mice with high-fat diet-induced obesity, indicating its role in managing diet-related health issues (Wang et al., 2017).
Mechanism of Antioxidant Activity : The molecular mechanisms behind this compound's antioxidant properties have been explored, with findings indicating its potential in stabilizing lipidic raw materials (Juliano et al., 2005).
Applications in Pharmaceutical Formulations : this compound's benefits in health and applications in pharmaceutical formulations have been recognized, with a focus on developing new dosage forms and cosmetic formulations (Rigo et al., 2014).
Involvement in Nrf2 Pathway : this compound's antioxidant effects involve modulating the Nrf2 pathway, crucial for managing oxidative stress and age-related diseases (Rungratanawanich et al., 2018).
Improvement of Cognitive Function : Studies indicate that γ-oryzanol improves cognitive function and modulates the hippocampal proteome, suggesting its use in preserving brain function and preventing neurodegenerative diseases (Rungratanawanich et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
[(1S,3R,6S,12S,15R,16R)-7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3/b17-13+/t27?,29-,32?,33?,34+,37-,38+,39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODTZLFLDFKIQH-AEUNZGHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CC[C@@H](C5(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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